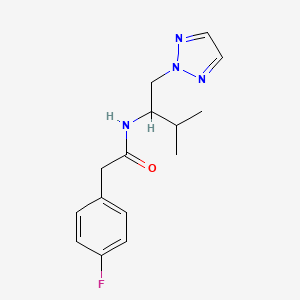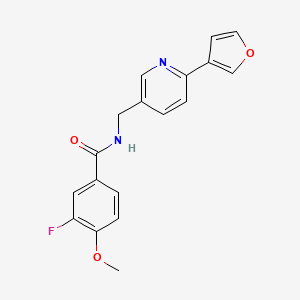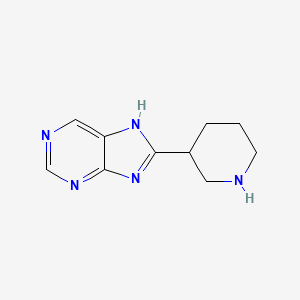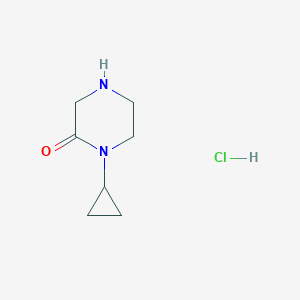![molecular formula C22H26O4 B2977950 4-[3,3-Bis(4-hydroxyphenyl)butyl]-5,5-dimethyloxolan-2-one CAS No. 4855-64-5](/img/structure/B2977950.png)
4-[3,3-Bis(4-hydroxyphenyl)butyl]-5,5-dimethyloxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3,3-Bis(4-hydroxyphenyl)butyl]-5,5-dimethyloxolan-2-one is an organic compound with the molecular formula C22H26O4. This compound is known for its unique structural features, which include two hydroxyphenyl groups and a dimethyloxolanone ring. It is used in various scientific research applications due to its distinctive chemical properties.
Applications De Recherche Scientifique
4-[3,3-Bis(4-hydroxyphenyl)butyl]-5,5-dimethyloxolan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of oxidative stress-related diseases.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.
Méthodes De Préparation
The synthesis of 4-[3,3-Bis(4-hydroxyphenyl)butyl]-5,5-dimethyloxolan-2-one typically involves multiple steps. One common synthetic route includes the reaction of 4-hydroxybenzaldehyde with 3,3-dimethylbutan-2-one under acidic conditions to form the intermediate compound. This intermediate is then subjected to cyclization reactions to form the final product. Industrial production methods often involve optimizing these reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
4-[3,3-Bis(4-hydroxyphenyl)butyl]-5,5-dimethyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of hydroxy derivatives.
Substitution: The hydroxy groups in the compound can undergo nucleophilic substitution reactions with halides or other electrophiles, forming various substituted derivatives.
Mécanisme D'action
The mechanism of action of 4-[3,3-Bis(4-hydroxyphenyl)butyl]-5,5-dimethyloxolan-2-one involves its interaction with various molecular targets. The hydroxy groups in the compound can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. This antioxidant activity is mediated through pathways involving the scavenging of reactive oxygen species (ROS) and the inhibition of lipid peroxidation.
Comparaison Avec Des Composés Similaires
4-[3,3-Bis(4-hydroxyphenyl)butyl]-5,5-dimethyloxolan-2-one can be compared with other similar compounds, such as:
2,4,6-Tri-tert-butylphenol: Known for its antioxidant properties, but with a different structural framework.
Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate): Another antioxidant with a more complex structure and higher molecular weight.
Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate: Used as a stabilizer in polymers, similar in function but different in structure.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Propriétés
IUPAC Name |
4-[3,3-bis(4-hydroxyphenyl)butyl]-5,5-dimethyloxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O4/c1-21(2)17(14-20(25)26-21)12-13-22(3,15-4-8-18(23)9-5-15)16-6-10-19(24)11-7-16/h4-11,17,23-24H,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWPWLOCWANBSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC(=O)O1)CCC(C)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4855-64-5 |
Source


|
| Record name | 6,6-BIS-(4-HYDROXYPHENYL)-3-(1-HYDROXY-1-ME-ETHYL)HEPTANOIC ACID GAMMA-LACTONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![11-(1H-indole-3-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene](/img/structure/B2977867.png)
![N-(3-cyanophenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2977871.png)

![2-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2977878.png)
![2-fluoro-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2977879.png)
![Rac[(1r,3r)-3-fluoro-1-phenylcyclobutyl]methanamine, cis](/img/structure/B2977880.png)

![Methyl 4-{[(4-chloro-2-fluorophenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate](/img/structure/B2977882.png)



![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2977888.png)
![3-(4-benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-propan-2-ylpropanamide](/img/structure/B2977889.png)
![6-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2977890.png)
